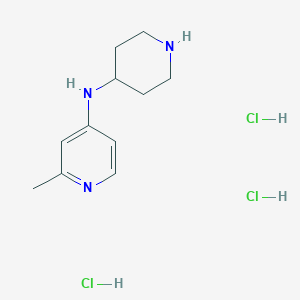

![molecular formula C19H21NO5 B2987607 7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one CAS No. 919855-10-0](/img/structure/B2987607.png)

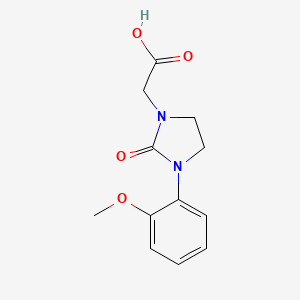

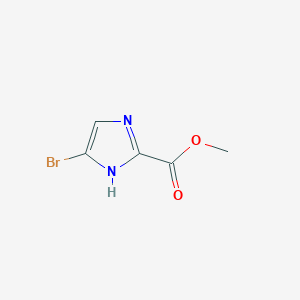

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a chromen-2-one group, which is a heterocyclic compound that is a derivative of chromene. It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the chromen-2-one and 1,4-dioxa-8-azaspiro[4.5]decane groups . These groups would likely contribute to the overall stability and reactivity of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromen-2-one and 1,4-dioxa-8-azaspiro[4.5]decane groups could influence its solubility, boiling point, melting point, and other physical and chemical properties .Aplicaciones Científicas De Investigación

Dopamine Agonist Activity

One study investigated the synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with modifications at the 6-position, aiming to assess their potential as dopamine agonists. Despite a lack of central nervous system activity, one derivative showed potent dopamine agonist activity in peripheral assays, hinting at its potential for cardiovascular applications (Brubaker & Colley, 1986).

Anticancer and Anti-TB Properties

Another study focused on the design, synthesis, and evaluation of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates for their anticancer and anti-tubercular activities. These compounds demonstrated moderate to potent activity against various cancer cell lines and significant activity against the MTBH37Rv strain of tuberculosis. Molecular docking studies were also performed to understand the mechanism of action against tuberculosis (Mane et al., 2020).

Antiviral Activity

Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives has revealed compounds capable of inhibiting human coronavirus and influenza virus replication. This highlights the potential of the spirodecane scaffold for antiviral drug development, with specific compounds exhibiting potent activity against human coronavirus (Apaydın et al., 2019).

Anti-inflammatory and Antioxidative Activities

A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia revealed significant anti-inflammatory and antioxidative properties. This compound showed potent cyclooxygenase and lipoxygenase inhibitory activities, along with strong antioxidative capacity, suggesting its potential for therapeutic applications (Makkar & Chakraborty, 2018).

Antimicrobial Activity

Further research into thiazole substituted coumarins, incorporating the 2H-chromen-2-one structure, has shown promising antibacterial and antifungal activities. This underscores the potential of such derivatives in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Propiedades

IUPAC Name |

4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13-2-3-15-14(12-18(22)25-16(15)10-13)11-17(21)20-6-4-19(5-7-20)23-8-9-24-19/h2-3,10,12H,4-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCJZTQRPNWSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4(CC3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(2-Fluorophenoxy)methyl]-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2987525.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)